molecular formula C7H14ClNO3 B6282342 methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride CAS No. 2742623-18-1

methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B6282342
CAS No.: 2742623-18-1
M. Wt: 195.6
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Description

Methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-amino-2-methylpropanoic acid with formaldehyde and hydrochloric acid, followed by cyclization to form the morpholine ring. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted morpholine derivatives.

Scientific Research Applications

Methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

  • Methyl (3S,6S)-6-methylmorpholine-3-carboxylate
  • Methyl (3R,6R)-6-methylmorpholine-3-carboxylate
  • Ethyl (3S,6S)-6-methylmorpholine-3-carboxylate

Comparison: Methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

2742623-18-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

93

Origin of Product

United States

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